Melarsomine

Catalog No.
S574581
CAS No.
128470-15-5
M.F
C13H21AsN8S2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melarsomine

CAS Number

128470-15-5

Product Name

Melarsomine

IUPAC Name

2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C13H21AsN8S2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22)

InChI Key

MGEOLZFMLHYCFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN

Synonyms

Immiticide, melarsomine, melarsomine dihydrochloride, RM 340, RM-340

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN

Description

The exact mass of the compound Melarsomine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Melarsomine is an organic arsenical compound primarily used as an antiparasitic medication in veterinary medicine, particularly for treating heartworm disease caused by Dirofilaria immitis in dogs. It is marketed under the trade name Immiticide and is recognized as the only FDA-approved treatment for adult heartworm infections. The chemical structure of melarsomine is characterized by its designation as 4 - [(4, 6-diamino-1, 3, 5-triazon-2-yl) amino] phenyl-dithioarsenite of di(2-aminoethyl), dihydrochloride, with a molecular weight of 501.34 g/mol . This compound is soluble in water and is administered intramuscularly, where it is rapidly absorbed into the bloodstream.

Involving thiols.
  • Amination: The compound undergoes amination to incorporate amino groups essential for its biological activity.
  • Purification: The final product is purified through crystallization or chromatography to ensure the removal of impurities.
  • These methods require careful handling due to the toxicity associated with arsenic compounds.

    Melarsomine's primary application is in veterinary medicine for treating heartworm disease in dogs. It is indicated for use in cases where adult heartworms are present, particularly in Class 1a, 2b, and 3c infections. Other potential applications may include:

    • Research: Investigating its effects on other parasitic infections or potential use against different types of pathogens.
    • Pharmaceutical Development: Exploring modifications to enhance efficacy or reduce toxicity.

    Melarsomine has been studied for interactions with various substances:

    • Dimercaprol (British Anti-Lewisite): This compound has been shown to mitigate some toxic effects associated with melarsomine overdose but may also reduce its efficacy when co-administered .
    • Other Antiparasitics: The concurrent use of other antiparasitic medications can influence treatment outcomes and side effects.

    Understanding these interactions is crucial for optimizing treatment protocols.

    Several compounds share structural or functional similarities with melarsomine. Here are a few notable examples:

    Compound NameStructure TypePrimary UseUnique Features
    Arsenic TrioxideInorganic arsenic compoundTreatment for acute promyelocytic leukemiaActs via apoptosis induction
    Benzyl Arsenic AcidOrganometallic compoundAntitumor agentExhibits different cytotoxic mechanisms
    Atoxyl (Sodium Arsenate)Organometallic compoundAntiprotozoal agentUsed historically for sleeping sickness

    Uniqueness of Melarsomine

    Melarsomine's uniqueness lies in its specific formulation and targeted action against heartworms, making it a vital therapeutic agent in veterinary practices. Its distinct chemical structure allows it to effectively combat adult heartworms while posing risks associated with arsenic toxicity.

    Hydrogen Bond Acceptor Count

    10

    Hydrogen Bond Donor Count

    5

    Exact Mass

    428.054655 g/mol

    Monoisotopic Mass

    428.054655 g/mol

    Heavy Atom Count

    24

    UNII

    374GJ0S41A

    GHS Hazard Statements

    Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
    H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Acute Toxic Irritant

    Acute Toxic;Irritant

    Other CAS

    128470-15-5

    Wikipedia

    Melarsomine
    Toxol

    Dates

    Modify: 2024-02-18
    Baneth G, Volansky Z, Anug Y, Favia G, Bain O, Goldstein RE, Harrus S: Dirofilaria repens infection in a dog: diagnosis and treatment with melarsomine and doramectin. Vet Parasitol. 2002 Apr 30;105(2):173-8. [PMID:11900931]
    Moore SA, Mariani CL, Van Wettere A, Borst LB: Chronic compressive myelopathy and progressive neurologic signs associated with melarsomine dihydrochloride administration in a dog. J Am Anim Hosp Assoc. 2013 Nov-Dec;49(6):389-93. doi: 10.5326/JAAHA-MS-5911. Epub 2013 Sep 19. [PMID:24051262]
    Tarello W: Leucocytozoon toddi in falcons from Kuwait: epidemiology, clinical signs and response to melarsomine. Parasite. 2006 Jun;13(2):179. [PMID:16800128]
    Hettlich BF, Ryan K, Bergman RL, Marks SL, Lewis BC, Bahr A, Coates JR, Mansell J, Barton CL: Neurologic complications after melarsomine dihydrochloride treatment for Dirofilaria immitis in three dogs. J Am Vet Med Assoc. 2003 Nov 15;223(10):1456-61, 1434. [PMID:14627097]
    Rawlings CA, Raynaud JP, Lewis RE, Duncan JR: Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs. Am J Vet Res. 1993 Jun;54(6):920-5. [PMID:8323063]
    Tarello W: Trypanosoma avium incidence, pathogenicity and response to melarsomine in falcons from Kuwait. Parasite. 2005 Mar;12(1):85-7. [PMID:15828588]
    Tarello W: Serratospiculosis in falcons from Kuwait: incidence, pathogenicity and treatment with melarsomine and ivermectin. Parasite. 2006 Mar;13(1):59-63. [PMID:16605068]
    Desquesnes M, Kamyingkird K, Vergne T, Sarataphan N, Pranee R, Jittapalapong S: An evaluation of melarsomine hydrochloride efficacy for parasitological cure in experimental infection of dairy cattle with Trypanosoma evansi in Thailand. Parasitology. 2011 Aug;138(9):1134-42. doi: 10.1017/S0031182011000771. Epub 2011 Jul 18. [PMID:21767438]
    Raynaud JP: Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs. Ann Rech Vet. 1992;23(1):1-25. [PMID:1510336]
    Neiffer DL, Klein EC, Calle PP, Linn M, Terrell SP, Walker RL, Todd D, Vice CC, Marks SK: Mortality associated with melarsomine dihydrochloride administration in two North American river otters (Lontra canadensis) and a red panda (Ailurus fulgens fulgens). J Zoo Wildl Med. 2002 Sep;33(3):242-8. [PMID:12462491]

    Explore Compound Types